Cas no 1565989-70-9 (tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate)

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a protected piperazine derivative featuring both an aminomethyl and a benzyl substituent on the piperazine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and facilitating selective functionalization in synthetic applications. This compound is particularly valuable in medicinal chemistry and peptide synthesis, where its structural versatility enables the introduction of tailored modifications. The benzyl group further enhances its utility in selective deprotection strategies. Its well-defined reactivity and compatibility with standard coupling conditions make it a practical intermediate for constructing complex nitrogen-containing scaffolds.
tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate structure
1565989-70-9 structure
Product Name:tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
CAS No:1565989-70-9
MF:C17H27N3O2
MW:305.415184259415
MDL:MFCD26797287
CID:5151682
PubChem ID:53413949
Update Time:2025-10-28

tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylat
    • tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
    • MDL: MFCD26797287
    • Inchi: 1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
    • InChI Key: XTHMJGXGVURWCJ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(CC2=CC=CC=C2)C(CN)C1

tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

Research Brief on tert-Butyl 3-(Aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS: 1565989-70-9)

In recent years, the compound tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS: 1565989-70-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and protease inhibitors. The structural features of this compound, including its benzyl and tert-butoxycarbonyl (Boc) protected amine groups, make it a versatile building block for medicinal chemistry applications.

Recent studies have focused on the synthetic optimization of this compound to improve yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route achieving 85% yield through a reductive amination approach, significantly improving upon previous methods. The researchers emphasized the compound's stability under various pH conditions, making it particularly suitable for drug formulation development.

In pharmacological research, this intermediate has shown promise in the development of novel dopamine receptor modulators. A 2024 study demonstrated its incorporation into D3 receptor-selective ligands with improved blood-brain barrier permeability compared to previous generations of compounds. The structural flexibility introduced by the aminomethyl group at the 3-position appears to be critical for receptor binding affinity and selectivity.

From a safety and toxicological perspective, recent in vitro studies (2024) have shown that this intermediate exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties with minimal cytotoxicity in human hepatocyte assays. These findings support its continued use in pharmaceutical development pipelines, particularly for CNS-targeted therapies where metabolic stability is crucial.

The commercial availability of tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has increased significantly in the past two years, with multiple suppliers now offering GMP-grade material. This development reflects the growing industrial demand for this intermediate, particularly in the development of next-generation antipsychotics and anti-addiction medications currently in clinical trials.

Future research directions appear to be focusing on the development of enantiomerically pure forms of this compound, as recent studies suggest significant differences in biological activity between stereoisomers. Additionally, novel synthetic methodologies using continuous flow chemistry are being explored to further improve the scalability and sustainability of production processes for this important pharmaceutical intermediate.

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